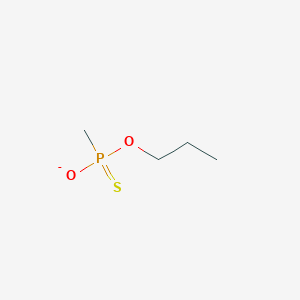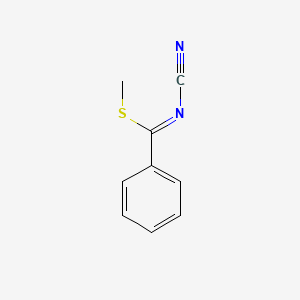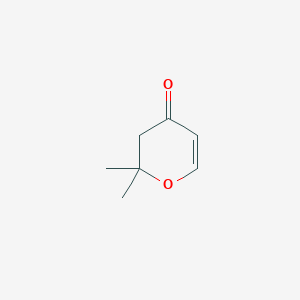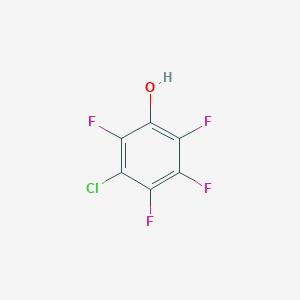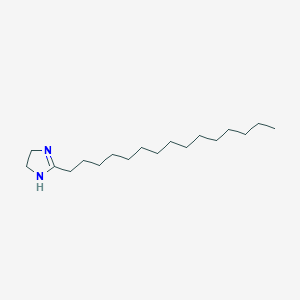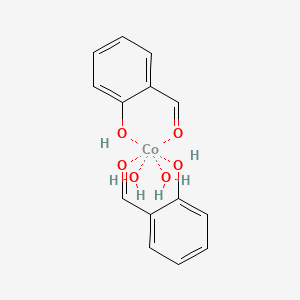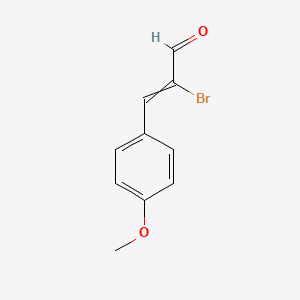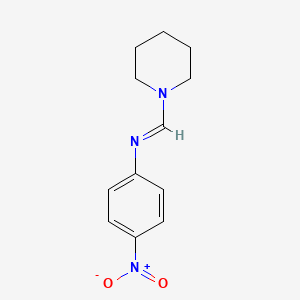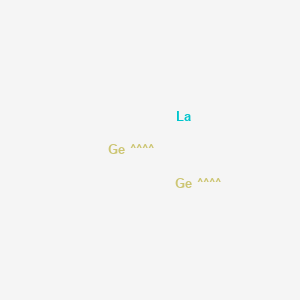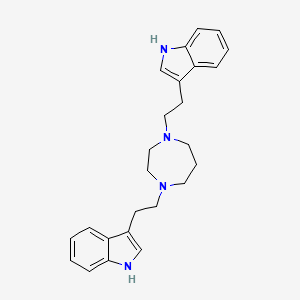
1H-Indole, 3,3'-((tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di-2,1-ethanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1H-Indole, 3,3’-((tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di-2,1-ethanediyl)bis-” is a complex organic compound that features an indole core linked to a diazepine ring system. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic synthesis techniques. The indole core can be synthesized via Fischer indole synthesis, while the diazepine ring can be constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core.
Reduction: Reduction reactions could be used to modify the diazepine ring.
Substitution: Various substitution reactions can be performed on the indole and diazepine rings to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted indoles and diazepines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, it may be studied for its potential interactions with biological macromolecules.
Medicine
In medicine, compounds with indole and diazepine structures are often investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, it might interact with enzymes or receptors in biological systems, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
1H-Indole derivatives: Compounds with similar indole structures.
Diazepine derivatives: Compounds with similar diazepine ring systems.
Uniqueness
The uniqueness of “1H-Indole, 3,3’-((tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di-2,1-ethanediyl)bis-” lies in its specific combination of indole and diazepine structures, which may confer unique biological activities and chemical properties.
特性
CAS番号 |
22547-37-1 |
|---|---|
分子式 |
C25H30N4 |
分子量 |
386.5 g/mol |
IUPAC名 |
3-[2-[4-[2-(1H-indol-3-yl)ethyl]-1,4-diazepan-1-yl]ethyl]-1H-indole |
InChI |
InChI=1S/C25H30N4/c1-3-8-24-22(6-1)20(18-26-24)10-14-28-12-5-13-29(17-16-28)15-11-21-19-27-25-9-4-2-7-23(21)25/h1-4,6-9,18-19,26-27H,5,10-17H2 |
InChIキー |
KYRFZXVBYYPTCP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN(C1)CCC2=CNC3=CC=CC=C32)CCC4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
